Cas no 13231-81-7 (3-Methyl-1-hexanol)

3-Methyl-1-hexanol (CAS 4750-09-0) is a branched-chain primary alcohol with the molecular formula C₇H₁₆O. It is commonly used as an intermediate in organic synthesis and as a flavor and fragrance ingredient due to its mild, fruity odor. The compound's branched structure enhances its solubility in organic solvents, making it suitable for applications in coatings, adhesives, and specialty chemicals. Its stability under standard conditions and moderate volatility contribute to its utility in controlled reaction environments. 3-Methyl-1-hexanol is also employed in the production of plasticizers and surfactants, where its alkyl chain length and hydroxyl functionality provide desirable physicochemical properties.
3-Methyl-1-hexanol structure
3-Methyl-1-hexanol structure
Product Name:3-Methyl-1-hexanol
CAS No:13231-81-7
MF:C7H16O
MW:116.201342582703
MDL:MFCD01321178
CID:169112
PubChem ID:25793
Update Time:2025-10-13

3-Methyl-1-hexanol Chemical and Physical Properties

Names and Identifiers

    • 1-Hexanol, 3-methyl-
    • 3-Methyl-1-hexanol
    • 3-Methylhexan-1-ol
    • 3-Methylhexanol
    • methylhexanol
    • 1-HEXANOL,3-METHYL
    • 3-methyl-hexan-1-ol
    • (±)-3-methyl-hexan-1-ol
    • 3-METHYL-1-HEXANOL 96+%
    • YGZVAQICDGBHMD-UHFFFAOYSA-N
    • M1246
    • MFCD01321178
    • CS-0216041
    • EN300-323196
    • T71716
    • AKOS009157982
    • AS-57350
    • DTXSID20927629
    • SCHEMBL497428
    • 13231-81-7
    • MDL: MFCD01321178
    • Inchi: 1S/C7H16O/c1-3-4-7(2)5-6-8/h7-8H,3-6H2,1-2H3
    • InChI Key: YGZVAQICDGBHMD-UHFFFAOYSA-N
    • SMILES: OCCC(C)CCC

Computed Properties

  • Exact Mass: 116.12018
  • Monoisotopic Mass: 116.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 43.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.83
  • Melting Point: -30.45°C (estimate)
  • Boiling Point: 96°C/41mmHg(lit.)
  • Flash Point: 61.8°C
  • Refractive Index: 1.4240 to 1.4270
  • PSA: 20.23
  • LogP: 1.80500
  • Solubility: Not determined
  • Vapor Pressure: 0.8±0.6 mmHg at 25°C

3-Methyl-1-hexanol Security Information

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3-Methyl-1-hexanol Production Method

Production Method 1

Reaction Conditions
1.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 2

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 5

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 7

Reaction Conditions
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

3-Methyl-1-hexanol Raw materials

3-Methyl-1-hexanol Preparation Products

3-Methyl-1-hexanol Suppliers

Amadis Chemical Company Limited
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(CAS:13231-81-7)3-Methyl-1-hexanol
Order Number:A983427
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:39
Price ($):208.0
Email:sales@amadischem.com

Additional information on 3-Methyl-1-hexanol

Chemical Profile of 3-Methyl-1-hexanol (CAS No. 13231-81-7)

3-Methyl-1-hexanol, identified by its Chemical Abstracts Service (CAS) number 13231-81-7, is a significant organic compound widely recognized for its utility in various industrial and pharmaceutical applications. This aliphatic alcohol, characterized by a six-carbon chain with a methyl substituent at the third carbon position, exhibits unique chemical properties that make it valuable in synthetic chemistry, flavor and fragrance production, and as an intermediate in specialty chemical manufacturing.

The molecular structure of 3-Methyl-1-hexanol consists of a primary hydroxyl group (-OH) attached to the first carbon atom of the hexyl chain, with a methyl group (-CH₃) at the third carbon. This configuration imparts distinct physicochemical properties, including moderate solubility in water due to hydrogen bonding capabilities and good solubility in organic solvents such as ethanol, acetone, and dichloromethane. These characteristics facilitate its use in diverse chemical reactions and formulations.

In recent years, 3-Methyl-1-hexanol has garnered attention in the field of pharmaceutical research for its potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural motif is reminiscent of more complex alcohols that serve as precursors in drug development. Specifically, studies have explored its role in constructing chiral centers or functional groups essential for bioactivity. For instance, derivatives of 3-Methyl-1-hexanol have been investigated for their incorporation into molecules targeting neurological disorders, where precise stereochemistry is critical for efficacy.

The compound’s utility extends beyond pharmaceuticals into the realm of materials science. Researchers have leveraged 3-Methyl-1-hexanol as a building block for developing novel polymers and coatings. Its ability to act as a chain extender or modifier enhances the mechanical properties of polymers while allowing for fine-tuning of thermal stability and flexibility. Recent advancements in polymer chemistry have demonstrated the incorporation of 3-Methyl-1-hexanol into biodegradable plastics, aligning with global efforts to reduce environmental impact.

Another emerging application of 3-Methyl-1-hexanol lies in renewable energy technologies. Its role as a precursor for biofuel additives has been explored, where it contributes to improving combustion efficiency and reducing emissions. Additionally, its use as a solvent in electrochemical processes has shown promise in enhancing the performance of lithium-ion batteries. The compound’s ability to stabilize reactive intermediates during battery charging cycles highlights its potential in advancing energy storage solutions.

The flavor and fragrance industry has long utilized 3-Methyl-1-hexanol due to its pleasant olfactory profile, which is often described as fruity with hints of sweetness. Its derivatives serve as key components in perfumes and food flavorings, where subtle modifications to the molecular structure can significantly alter sensory perception. Recent innovations in scent chemistry have employed computational modeling to optimize blends containing 3-Methyl-1-hexanol, ensuring consistent quality and desired aroma profiles across products.

Safety considerations are paramount when handling 3-Methyl-1-hexanol. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended during laboratory or industrial use. Storage conditions should prioritize cool, dry environments away from direct sunlight to prevent degradation.

The synthesis of 3-Methyl-1-hexanol typically involves catalytic hydrogenation or fermentation processes that convert more complex feedstocks into this versatile intermediate. Advances in green chemistry have led to more sustainable production methods, reducing reliance on petrochemical sources and minimizing waste generation. These innovations not only enhance cost-efficiency but also align with regulatory pressures favoring environmentally friendly manufacturing practices.

Future research directions for 3-Methyl-1-hexanol are likely to focus on expanding its applications in drug discovery and materials science. The development of novel synthetic routes could further streamline its production, making it more accessible for industrial-scale applications. Collaborative efforts between academia and industry may uncover new functionalities or derivatives that push the boundaries of what this compound can achieve.

In conclusion,3-Methyl-1-hexanol (CAS No. 13231-81-7) remains a cornerstone compound across multiple industries due to its versatility and well-documented properties. As scientific understanding evolves, so too will its applications—underscoring the importance of continued research investment into this fundamental chemical building block.

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Amadis Chemical Company Limited
(CAS:13231-81-7)3-Methyl-1-hexanol
A983427
Purity:99%
Quantity:5g
Price ($):208.0
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